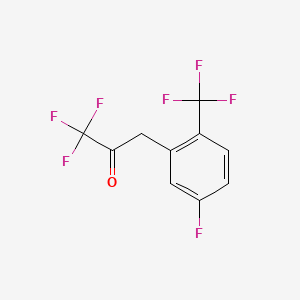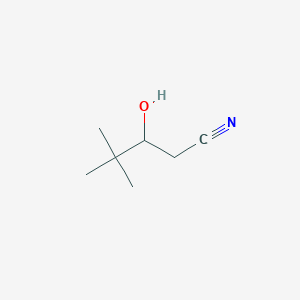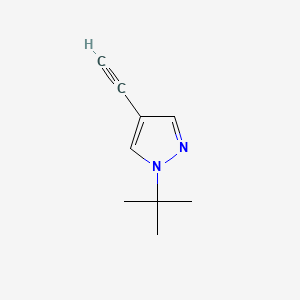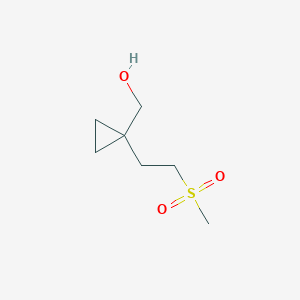
methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetate.
Reduction: Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyethanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1H-pyrazol-4-yl)-2-hydroxyacetate: Lacks the 1,5-dimethyl substitution, which may affect its reactivity and binding properties.
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.
Uniqueness
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate is unique due to the presence of both the hydroxyl and ester functional groups, which provide versatility in chemical modifications. The 1,5-dimethyl substitution on the pyrazole ring also influences its electronic properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
methyl 2-(1,5-dimethylpyrazol-4-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)7(11)8(12)13-3/h4,7,11H,1-3H3 |
Clé InChI |
MRPMQKIUVSPJBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)







